2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine
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Overview
Description
2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C10H9NO2S It is a derivative of benzodioxine, featuring an isothiocyanate functional group attached to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with a suitable isothiocyanate reagent. One common method is the reaction of 2,3-dihydro-1,4-benzodioxine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like primary amines, alcohols, and thiols react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas, carbamates, and thiocarbamates.
Scientific Research Applications
2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl isothiocyanate: Similar structure but lacks the benzodioxine moiety.
Phenethyl isothiocyanate: Contains a phenethyl group instead of the benzodioxine ring.
Sulforaphane: A naturally occurring isothiocyanate with a different structure.
Uniqueness
2-(Isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the benzodioxine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in targeting biological molecules compared to other isothiocyanates.
Properties
Molecular Formula |
C10H9NO2S |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-(isothiocyanatomethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H9NO2S/c14-7-11-5-8-6-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-6H2 |
InChI Key |
DOPVFRWYYKZSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=C=S |
Origin of Product |
United States |
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